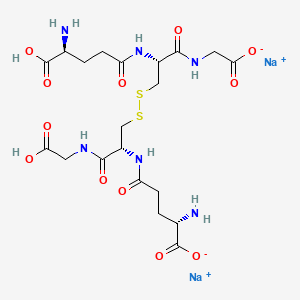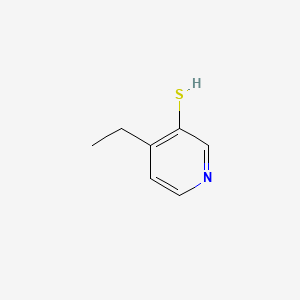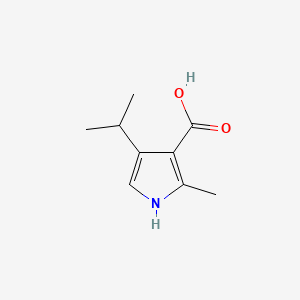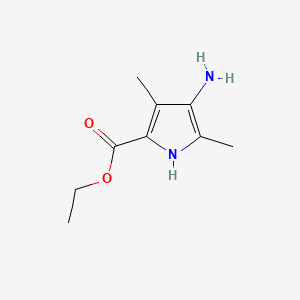
Glutathione disodium salt oxidized form
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glutathione disodium salt oxidized form, also known as L-Glutathione oxidized, is a compound with the empirical formula C20H30N6Na2O12S2 . It is a major intracellular antioxidant and detoxifying agent . It is produced by the oxidation of glutathione, a tripeptide composed of glutamic acid, cysteine, and glycine .
Synthesis Analysis
Glutathione disodium salt oxidized form is produced upon the reduction of hydroperoxide by glutathione peroxidases (GPXs) and can be reduced back to GSH through the NADPH-dependent enzyme glutathione reductase (GR) . The glutathione-related enzymes are usually considered to accompany the main non-enzymatic antioxidative compounds of the ascorbate–glutathione cycle .Molecular Structure Analysis
The molecular weight of Glutathione disodium salt oxidized form is 656.59 g/mol . The molecular structure is characterized by two negatively charged carboxyl groups and a positively charged amino group at physiological pH values .Chemical Reactions Analysis
Glutathione disodium salt oxidized form is involved in various chemical reactions. It is the preferred substrate of a number of seleno-proteins that detoxify the intra- and extra- cellular environments by converting hydrogen peroxide to water and organic hydroperoxides into water and organic alcohols . It can be reduced back to GSH through the NADPH-dependent enzyme glutathione reductase .Physical And Chemical Properties Analysis
Glutathione disodium salt oxidized form is a white to off-white powder . It is soluble in water .科学的研究の応用
Antioxidant Measurement in Plasma or Tissue
Glutathione disodium salt oxidized form is used in the DTNB/glutathione reductase enzyme recycling method to determine plasma or tissue glutathione levels, which is crucial for assessing oxidative stress and antioxidant capacity .
Cell Culture Applications
In cell culture, it serves as an antioxidant and heavy metal detoxification agent, protecting cells from oxidative damage and enhancing cell viability and performance .
Oxidative Stress Indicator
The ratio of reduced glutathione to oxidized glutathione (GSH/GSSG) is a well-established indicator of oxidative stress within cells, with this compound being integral to the measurement .
Semen Processing and Evaluation
It has been utilized in semen processing and evaluation, likely due to its role in protecting spermatozoa from oxidative damage and improving sperm quality .
Antioxidative State and Capacity of Cells
The balance between the reduced form (GSH) and oxidized form (GSSG) of glutathione determines the antioxidative state and capacity of cells, which is essential for maintaining cellular health and function .
Biomedical Significance
Glutathione disulfide disodium salt represents the most common oxidized form of GSH in cells, highlighting its biomedical significance as a marker for cellular redox state .
Analytical Methods Development
This compound is pivotal in developing analytical methods for determining glutathione levels, which are important for various research applications including clinical diagnostics and biochemical studies .
作用機序
- Role : GSSG acts as a redox regulator, maintaining the balance between reduced glutathione (GSH) and GSSG. It participates in antioxidant defense, detoxification, and cellular signaling .
- Enzymatic Reactions : GSSG interacts with glutathione peroxidase, which reduces hydrogen peroxide and lipid peroxides. This enzymatic activity protects cells from oxidative damage .
- Detoxification : GSSG conjugates with xenobiotics and electrophiles, facilitating their excretion via bile. It also detoxifies reactive oxygen species (ROS) .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Action Environment
特性
IUPAC Name |
disodium;(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxylatomethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N6O12S2.2Na/c21-9(19(35)36)1-3-13(27)25-11(17(33)23-5-15(29)30)7-39-40-8-12(18(34)24-6-16(31)32)26-14(28)4-2-10(22)20(37)38;;/h9-12H,1-8,21-22H2,(H,23,33)(H,24,34)(H,25,27)(H,26,28)(H,29,30)(H,31,32)(H,35,36)(H,37,38);;/q;2*+1/p-2/t9-,10-,11-,12-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFILBXQKYDTFW-JIWRMXRASA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CSSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)[O-])N)C(=O)NCC(=O)[O-])C(C(=O)O)N.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)[O-])N)C(=O)NCC(=O)[O-])[C@@H](C(=O)O)N.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N6Na2O12S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
disodium;(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxylatomethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B561087.png)

![1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B561089.png)


![[(2R,3S,4R,6S)-6-[(2R,3R,4R,5S,6S)-4-(dimethylamino)-6-[[(4R,5R,6R,9S,11Z,13Z,15R,16R)-16-ethyl-4-hydroxy-15-[[(2R,3S,4S,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-(4-methoxyphenyl)acetate](/img/structure/B561095.png)

![1-[4-(Fluoromethyl)phenyl]pyrazolidin-3-one](/img/structure/B561098.png)

![hexasodium;N-[5-[[6-chloro-2-[4-[(E)-2-[4-[[6-chloro-4-[3-(1-oxidoethylideneamino)-4-[(4-sulfo-8-sulfonatonaphthalen-2-yl)diazenyl]phenyl]imino-1H-1,3,5-triazin-2-ylidene]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]imino-1H-1,3,5-triazin-4-ylidene]amino]-2-[(4-sulfo-8-sulfonatonaphthalen-2-yl)diazenyl]phenyl]ethanimidate](/img/structure/B561102.png)
![3,5-Bis[4-chloro-6-[5-hydroxy-6-(4-methoxy-2-sulfophenylazo)-7-sulfo-2-naphthylamino]-1,3,5-triazin-2-ylamino]-2,4,6-trimethylbenzenesulfonic acid pentasodium salt](/img/structure/B561103.png)
